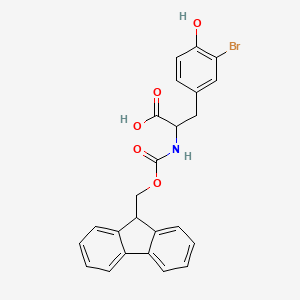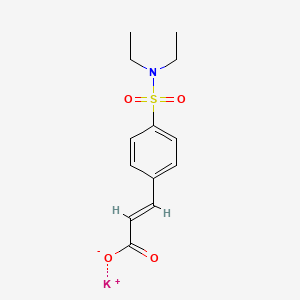
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate is a chemical compound with the molecular formula C13H16KNO4S It is known for its unique structure, which includes a potassium ion, a phenyl ring substituted with a diethylsulfamoyl group, and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate typically involves the reaction of 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the reaction mixture and isolating the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is typically purified through crystallization or other separation techniques to remove impurities and obtain the desired compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted acrylates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate involves its interaction with molecular targets and pathways. The diethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acrylate moiety can undergo polymerization or other reactions, leading to the formation of complex structures with specific functions.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 3-(4-(n,n-dimethylsulfamoyl)phenyl)acrylate
- Potassium 3-(4-(n,n-diethylcarbamoyl)phenyl)acrylate
- Potassium 3-(4-(n,n-dipropylsulfamoyl)phenyl)acrylate
Uniqueness
Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate is unique due to its specific diethylsulfamoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Fórmula molecular |
C13H16KNO4S |
|---|---|
Peso molecular |
321.44 g/mol |
Nombre IUPAC |
potassium;(E)-3-[4-(diethylsulfamoyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H17NO4S.K/c1-3-14(4-2)19(17,18)12-8-5-11(6-9-12)7-10-13(15)16;/h5-10H,3-4H2,1-2H3,(H,15,16);/q;+1/p-1/b10-7+; |
Clave InChI |
VERVMFXTUAVURM-HCUGZAAXSA-M |
SMILES isomérico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


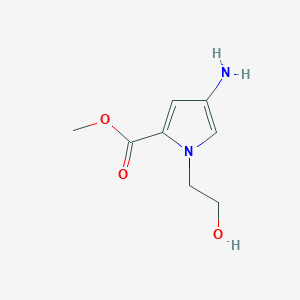
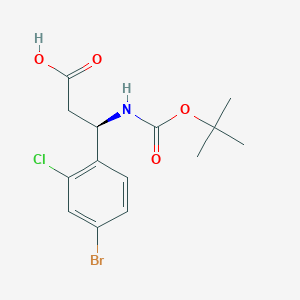
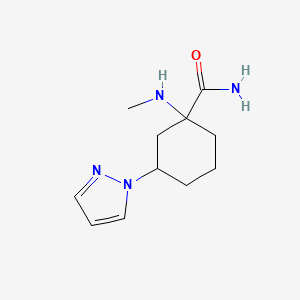
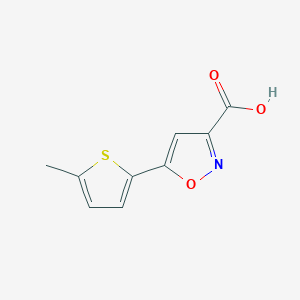
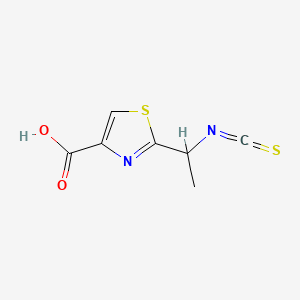
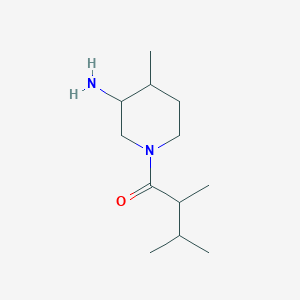

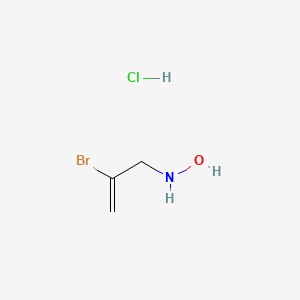


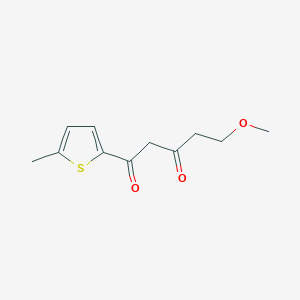
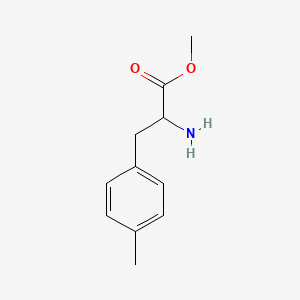
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B13633234.png)
